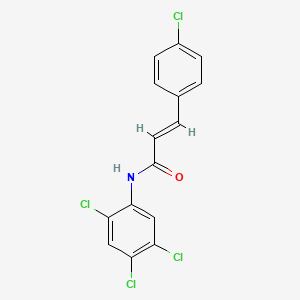
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including biochemistry, medicine, and materials science.
Mecanismo De Acción
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is believed to inhibit cysteine proteases by irreversibly binding to the active site of the enzyme, thereby preventing it from carrying out its normal function. It is also thought to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the activation of regulatory T cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. Additionally, this compound has been found to modulate the immune system by promoting the production of regulatory T cells, which play a key role in maintaining immune homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its specificity for cysteine proteases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is its potential toxicity, as acrylamide derivatives have been shown to have neurotoxic effects in animal models.
Direcciones Futuras
Future research on 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide could focus on its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies could investigate its mechanism of action and potential toxicity in more detail, as well as its potential use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the reaction of 4-chloroaniline with 2,4,5-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acryloyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been studied for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes such as cell signaling, protein degradation, and immune response. It has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFYHDYBVCICV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)
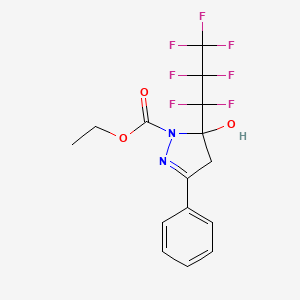
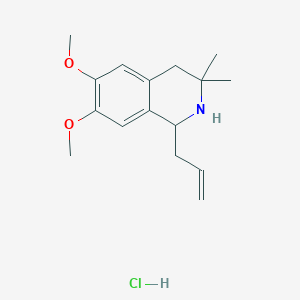
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
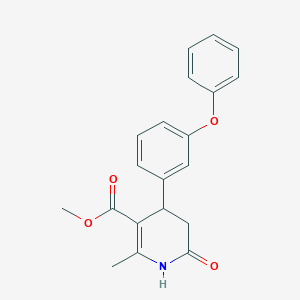
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)
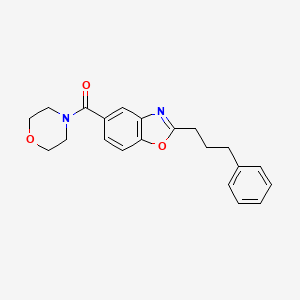


![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)